8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione
Description
8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione is a spirocyclic compound featuring a central 2,4,9-triazaspiro[5.5]undecane core substituted with phenyl groups at positions 8 and 10. Its molecular formula is C₂₀H₁₃N₃O₃Cl₂ when chlorophenyl substituents are present (as in a closely related derivative) , though the exact substituents may vary. The spiro[5.5] framework introduces conformational rigidity, which is critical for interactions with biological targets, such as enzymes or receptors. This compound is structurally distinct due to its dual phenyl substituents and trione functionality, which influence its electronic properties and solubility .
Properties
CAS No. |
652150-58-8 |
|---|---|
Molecular Formula |
C20H15N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8,10-diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione |
InChI |
InChI=1S/C20H15N3O3/c24-17-20(18(25)23-19(26)22-17)11-15(13-7-3-1-4-8-13)21-16(12-20)14-9-5-2-6-10-14/h1-12,21H,(H2,22,23,24,25,26) |
InChI Key |
PXGAXPBNAZDYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3(C=C(N2)C4=CC=CC=C4)C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Several derivatives share the 2,4,9-triazaspiro[5.5]undecane backbone but differ in substituents, leading to divergent pharmacological and physicochemical properties. Key examples include:
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : Chlorine substituents increase lipophilicity and may enhance blood-brain barrier permeability, whereas methoxy groups improve aqueous solubility .
- Spiro Ring Modifications : Replacement of nitrogen with oxygen (e.g., oxa-diaza derivatives) alters hydrogen-bonding capacity and steric effects, impacting target binding .
Analogues with Different Spiro Ring Systems
Compounds with similar trione or diazaspiro frameworks but distinct ring sizes exhibit contrasting bioactivities:
Key Observations :
- Spiro[4.5] vs. Spiro[5.5] : The smaller spiro[4.5] system (e.g., diazaspiro[4.5]decane) may allow tighter binding to compact enzyme active sites, while the larger spiro[5.5] framework provides a broader surface for receptor interactions .
Q & A
Basic Questions
Q. What synthetic routes are recommended for the preparation of 8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione?
- Methodological Answer : A three-component condensation approach is effective, as demonstrated for structurally related spiro compounds. This involves reacting aromatic precursors (e.g., substituted benzenes) with aldehydes (e.g., isobutyraldehyde) and nitriles under acidic conditions (e.g., concentrated H2SO4). Reaction optimization includes controlling stoichiometry, temperature, and catalyst concentration. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the spirocyclic product .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for phenyl protons (δ 7.2–7.8 ppm), sp<sup>3</sup> hybridized carbons in the spiro core (δ 50–70 ppm), and carbonyl carbons (δ 170–180 ppm).
- IR Spectroscopy : Identify carbonyl stretching vibrations (νC=O at ~1700 cm<sup>-1</sup>) and N-H stretches (if present).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C25H16N3O3). Cross-validate with X-ray crystallography for absolute configuration determination .
Q. How does the spirocyclic core influence the compound’s stability and reactivity?
- Methodological Answer : The spiro architecture imposes steric constraints, reducing conformational flexibility and enhancing thermal stability. The electron-withdrawing trione groups (1,3,5-trione) increase electrophilicity at the carbonyl carbons, making them susceptible to nucleophilic attack. Comparative studies with non-spiro analogs show slower degradation rates under acidic conditions .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-dimensional NMR : Use 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity.
- Crystallographic Validation : Perform single-crystal X-ray diffraction to unambiguously confirm bond angles and stereochemistry.
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies arising from dynamic effects or impurities .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H2SO4, FeCl3) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates azeotropic removal of water in condensation steps .
Q. How do electronic effects of phenyl substituents influence the compound’s reactivity?
- Methodological Answer : Electron-donating groups (e.g., -OCH3) on phenyl rings increase electron density at the spiro core, potentially stabilizing transition states in nucleophilic reactions. Conversely, electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the trione carbonyls. Substituent effects can be quantified via Hammett plots using analogs with para-substituted phenyl groups .
Q. What computational methods predict the electronic properties of this spiro compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation tendencies.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
